molecular formula C18H24O5 B13993346 Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester CAS No. 212066-85-8

Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester

Cat. No.: B13993346
CAS No.: 212066-85-8
M. Wt: 320.4 g/mol
InChI Key: RFWSLIGHRRMXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is a complex organic compound with the molecular formula C18H24O5. This compound is characterized by the presence of an oxirane ring, a carboxylic acid group, and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester typically involves the reaction of oxirane with carboxylic acids in the presence of a catalyst. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is carried out at temperatures ranging from 323 to 353 K and involves the formation of a β-hydroxypropyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of tertiary amines as catalysts is common to decrease the curing temperature and control the regioselectivity of the ring cleavage .

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include β-hydroxypropyl esters, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester involves the ring-opening reaction of the oxirane group. This reaction is typically initiated by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

CAS No.

212066-85-8

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-[5-(4-acetylphenoxy)pentyl]oxirane-2-carboxylate

InChI

InChI=1S/C18H24O5/c1-3-21-17(20)18(13-23-18)11-5-4-6-12-22-16-9-7-15(8-10-16)14(2)19/h7-10H,3-6,11-13H2,1-2H3

InChI Key

RFWSLIGHRRMXPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCOC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.